Cas no 2228334-91-4 (3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid)

3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid
- 2228334-91-4
- EN300-1738539
-
- インチ: 1S/C12H17NO3/c1-3-16-9-4-5-10(8(2)6-9)11(13)7-12(14)15/h4-6,11H,3,7,13H2,1-2H3,(H,14,15)
- InChIKey: PENSZXZVBNNBGX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=C(C)C=1)C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738539-1.0g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 1g |
$871.0 | 2023-06-04 | ||
Enamine | EN300-1738539-2.5g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 2.5g |
$1707.0 | 2023-09-20 | ||
Enamine | EN300-1738539-10g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 10g |
$3746.0 | 2023-09-20 | ||
Enamine | EN300-1738539-0.05g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1738539-0.1g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1738539-10.0g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 10g |
$3746.0 | 2023-06-04 | ||
Enamine | EN300-1738539-0.5g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1738539-5g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1738539-1g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1738539-5.0g |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |
2228334-91-4 | 5g |
$2525.0 | 2023-06-04 |
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acidに関する追加情報
Introduction to 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid (CAS No. 2228334-91-4)
3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228334-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a unique structural motif combining an amino group, a propanoic acid moiety, and a phenyl ring substituted with ethoxy and methyl groups, exhibits promising properties that make it a valuable candidate for further investigation in medicinal chemistry.
The molecular structure of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid consists of a central propanoic acid backbone to which an amino group is attached at the third carbon position. The phenyl ring is further functionalized with an ethoxy group at the fourth position and a methyl group at the second position, creating a distinctive chemical profile. This arrangement not only contributes to the compound's solubility and stability but also influences its interactions with biological targets, making it a compelling subject for drug discovery efforts.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, pain, and neurodegeneration. The structural features of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid suggest potential activity in these areas. Specifically, the presence of an amino group and a carboxylic acid moiety allows for hydrogen bonding interactions, which are crucial for binding to biological receptors. Additionally, the aromatic ring system provides opportunities for π-stacking interactions, further enhancing binding affinity.
One of the most exciting aspects of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid is its potential as a scaffold for drug design. Researchers have been exploring derivatives of this compound to optimize its pharmacological properties. For instance, modifications to the ethoxy and methyl substituents on the phenyl ring can alter the compound's solubility, metabolic stability, and target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques to identify the most promising candidates for further development.
Recent studies have highlighted the importance of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid in the context of inflammation and pain management. Preclinical investigations have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for producing prostaglandins and leukotrienes, which are mediators of inflammation and pain. By inhibiting their activity, compounds derived from 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid may offer relief from chronic inflammatory conditions.
The potential applications of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid extend beyond inflammation and pain management. Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid to cross the blood-brain barrier and interact with neuronal receptors has been explored in vitro and in vivo models. These studies have shown promising results in mitigating neuronal damage and improving cognitive function.
The synthesis of 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups into a single molecule requires careful planning to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve this goal. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets pharmaceutical standards.
In conclusion, 3-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid (CAS No. 2228334-91-4) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique chemical properties make it an attractive scaffold for drug design, particularly in the areas of inflammation, pain management, and neurodegenerative diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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